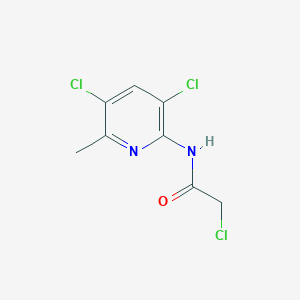
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 3,5-dichloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
化学反应分析
Types of Reactions
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the acetamide group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
科学研究应用
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide
- 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide
- 2-chloro-N-(3,5-dichloro-6-ethylpyridin-2-yl)acetamide
Uniqueness
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position may enhance its lipophilicity and affect its interaction with biological targets .
生物活性
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide is a chemical compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₇Cl₃N₂O
- Molecular Weight : 253.51 g/mol
- CAS Number : 726152-66-5
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dichloro-6-methylpyridine with chloroacetyl chloride in the presence of a base such as triethylamine. This process is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. It has been explored for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The exact pathways remain to be fully elucidated but may involve interaction with key molecular targets within cancer cells .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within target cells. This binding can modulate enzymatic activity or interfere with cellular signaling pathways, leading to observed biological effects such as antimicrobial and anticancer activity .
Study on Antimicrobial Activity
A study evaluated the antibacterial properties of various acetamide derivatives, noting that compounds structurally related to this compound displayed varying degrees of effectiveness against common bacterial strains. The findings suggested a correlation between structural features and biological activity .
Investigation into Anticancer Properties
Another research effort focused on assessing the cytotoxic effects of similar compounds against human cancer cell lines. Results indicated that certain derivatives could induce significant apoptosis in cancer cells, suggesting potential therapeutic applications for compounds like this compound .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(3,5-dichloropyridin-2-yl)acetamide | Lacks methyl group at position 6 | Moderate antibacterial activity |
| 2-chloro-N-(3,5-dichloro-4-methylpyridin-2-yl)acetamide | Methyl group at position 4 | Anticancer properties noted |
| 2-chloro-N-(3,5-dichloro-6-ethylpyridin-2-yl)acetamide | Ethyl group at position 6 | Potentially less active than methyl derivative |
属性
IUPAC Name |
2-chloro-N-(3,5-dichloro-6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3N2O/c1-4-5(10)2-6(11)8(12-4)13-7(14)3-9/h2H,3H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCHPNFKWSWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Cl)Cl)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














